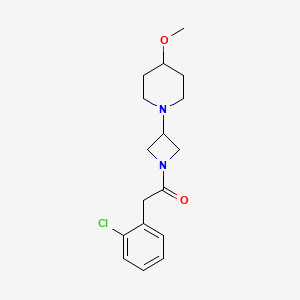
1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPP is a piperidinyl enone derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of normal cellular homeostasis.
Biochemical and Physiological Effects:
1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain. Additionally, 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has several advantages for lab experiments, including its potent anti-tumor activity, ease of synthesis, and low toxicity. However, 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has several potential future directions, including its application in cancer therapy, material science, and organic synthesis. 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one could be further studied for its potential applications in the treatment of other diseases, including inflammatory and neurodegenerative diseases. Additionally, 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one could be further modified to improve its solubility and reduce its potential toxicity.
Synthesemethoden
1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one can be synthesized using various methods, including the reaction of 1,5-dibromopentane with 4,4-difluoropiperidine followed by dehydrohalogenation. Another method involves the reaction of 1,5-dibromopentane with 4,4-difluoropiperidine followed by a palladium-catalyzed cross-coupling reaction with vinyl magnesium bromide.
Wissenschaftliche Forschungsanwendungen
1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has been used as a key intermediate in the synthesis of various pharmaceuticals and organic compounds. 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has also been studied for its potential applications in material science, including the synthesis of novel polymers and materials.
Eigenschaften
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO/c1-2-3-4-9(14)13-7-5-10(11,12)6-8-13/h2H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPVBJYRSPMZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-ethoxypropyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2789246.png)
![2-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789248.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2789251.png)
![2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one](/img/structure/B2789253.png)
![8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2789254.png)
![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/no-structure.png)
![Ethyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2789256.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2789258.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2789264.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2789269.png)